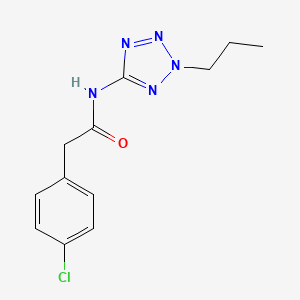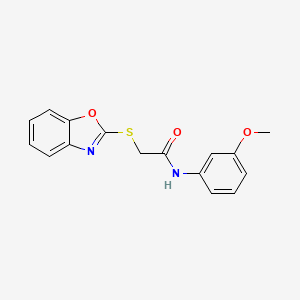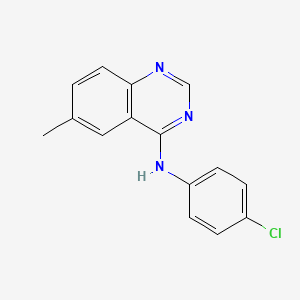![molecular formula C25H30N6O B5552269 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5552269.png)
2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions and various functionalization methods to introduce piperazinyl and naphthoyl groups. For instance, the preparation of similar compounds has been described through reactions involving displacement with piperazines and subsequent modifications such as alkylation and acylation (Matsumoto & Minami, 1975). Another approach includes the synthesis of 4-piperazinopyrimidines with a methylthio substituent, showcasing the versatility in synthesizing pyrimidine derivatives (Mattioda et al., 1975).
Molecular Structure Analysis
Molecular structure analysis of pyrimidine derivatives reveals the planarity of the pyrimidine ring and the spatial orientation of substituent groups, influencing the compound's properties. For example, the study of isomorphous compounds with chloro and methoxyphenyl substituents on the pyrimidine ring highlights the role of substituent positioning and hydrogen bonding in determining molecular conformation (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, contributing to their broad applicability. These compounds have been involved in reactions leading to the formation of new antibacterial agents, demonstrating their reactivity and potential in developing pharmaceuticals (El-Agrody et al., 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal structure analysis of specific pyrimidine derivatives reveals the influence of substituents on molecular packing and intermolecular interactions, which are essential for understanding the compound's stability and solubility (Tai, 2018).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
Research has shown that derivatives of 2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine possess significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized new derivatives of this compound and found them effective in inhibiting the proliferation of cancer cells, suggesting potential as anticancer agents (Mallesha et al., 2012).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) explored the luminescent properties of naphthalimide derivatives, including compounds related to this compound. They found these compounds exhibit fluorescence quantum yields, making them useful in various scientific applications like pH probes and in studying electron transfer processes (Gan et al., 2003).
Antibacterial Properties
Matsumoto and Minami (1975) researched derivatives of this compound for their antibacterial properties. They found that certain derivatives were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than other standard antibacterial agents, indicating potential use in fighting bacterial infections (Matsumoto & Minami, 1975).
Interaction with DNA
Wilson et al. (1990) studied derivatives of this compound for their ability to interact with DNA. They discovered that these compounds could bind to DNA either through intercalation or groove binding, showcasing their potential in studying DNA interactions and possibly in the development of anticancer drugs (Wilson et al., 1990).
Development of Novel Pharmaceutical Agents
Further research into derivatives of this compound has led to the development of various pharmaceutical agents. For example, Mai et al. (1997) synthesized novel derivatives as potential non-nucleoside reverse transcriptase inhibitors, suggesting applications in HIV treatment (Mai et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-19-26-23(29-12-10-28(2)11-13-29)18-24(27-19)30-14-16-31(17-15-30)25(32)22-9-5-7-20-6-3-4-8-21(20)22/h3-9,18H,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTIABMELVXBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)
![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)
![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![(4-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}phenyl)methanol](/img/structure/B5552243.png)
![4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5552251.png)
![N-[2-(4-phenylpyrimidin-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552261.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552284.png)
![ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B5552292.png)